2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and chromeno-pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, ethoxy and methoxy substituents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the benzothiazole and chromeno-pyrrole moieties suggests potential pharmacological activity.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The unique combination of functional groups in 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione sets it apart from similar compounds. The presence of the ethoxy and methoxy groups may enhance its solubility and reactivity, making it more versatile for various applications.
Properties
Molecular Formula |
C27H19ClN2O5S |
---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
2-(6-chloro-1,3-benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H19ClN2O5S/c1-3-34-19-11-8-14(12-20(19)33-2)23-22-24(31)16-6-4-5-7-18(16)35-25(22)26(32)30(23)27-29-17-10-9-15(28)13-21(17)36-27/h4-13,23H,3H2,1-2H3 |
InChI Key |
QOUPOBVEWXFUAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)Cl)OC6=CC=CC=C6C3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.